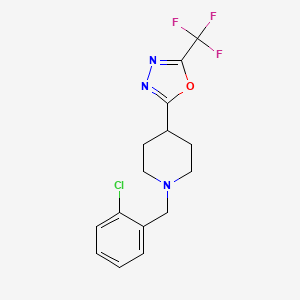

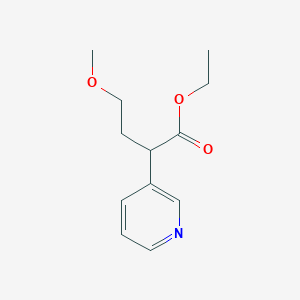

![molecular formula C13H12ClN3OS B2870008 1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one CAS No. 1426935-68-3](/img/structure/B2870008.png)

1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of o-aminopyrimidine ketone . The pyrimidine ring system is common in nature and compounds with the pyrimidine fragment attract close attention of organic chemists . Natural pyrimidine derivatives and their synthetic analogs have a wide spectrum of biological activity . The pyrimidine fragment is a component of many biologically active compounds, which makes it an important pharmacophore for the development of new drugs .

Synthesis Analysis

The synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones are summarized in the literature . In particular, methods for the synthesis of hard-to-access pyrimidine o-aminoketones are generalized for the first time .Molecular Structure Analysis

The pyrimidine ring system is common in nature . Pyrimidines are π-deficient heterocycles in which both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect . At the same time, since the pyrimidine nitrogen atoms are in the meta position in regards to each other, their individual effects are mutually enhanced, and, as a result, the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experience a deficit of π-electrons .Chemical Reactions Analysis

One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . Of these, reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines, represent a separate group .Physical And Chemical Properties Analysis

For detailed physical and chemical properties, you may refer to specialized databases or suppliers .Scientific Research Applications

Domino Reaction and Chemical Synthesis

A study by Erkin and Ramsh (2014) explored the domino reaction of a related compound, highlighting the synthesis process that leads to the formation of substituted pyrazole and aniline derivatives. This research provides insights into the chemical behaviors and potential for creating complex molecules for further scientific applications (Erkin & Ramsh, 2014).

Structural Analysis and Crystallography

Research by Glidewell et al. (2003) focused on the benzylation and nitrosation of a related pyrimidinone, leading to the discovery of polymorphic forms and providing detailed structural analysis. This study is crucial for understanding the molecular and crystallographic characteristics of such compounds, which can be applied in material science and drug design (Glidewell, Low, Marchal, & Quesada, 2003).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. This research demonstrates the compound's potential as a basis for developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Applications

A study by Alsaedi, Farghaly, and Shaaban (2019) on novel pyrazolopyrimidines incorporated with sulfone groups revealed significant antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Regioselective Synthesis

Dos Santos et al. (2015) reported on the regioselective synthesis of disubstituted pyrimidinones, highlighting the methodological advancements in achieving specific molecular structures. Such research is critical for fine-tuning synthetic pathways for desired chemical entities (Dos Santos, Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).

properties

IUPAC Name |

1-[3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-8(18)9-4-3-5-10(6-9)15-12-7-11(14)16-13(17-12)19-2/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFRYOKAEAPBBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=CC(=NC(=N2)SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

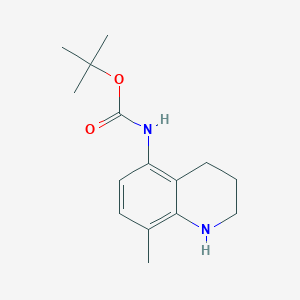

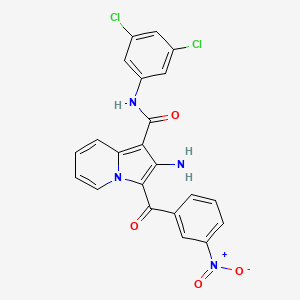

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)

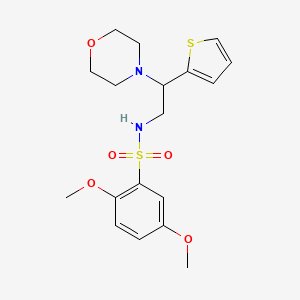

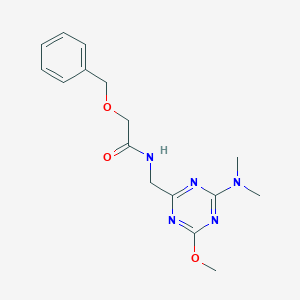

![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)

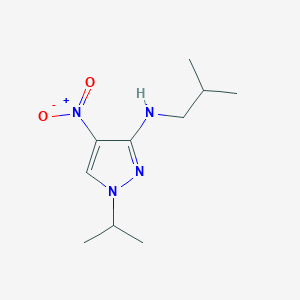

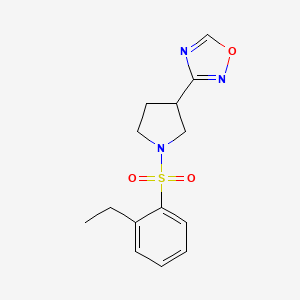

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)